molecular formula C16H26FNO22P4 B1193121 Up4-[1]3'-deoxy-3'-fluoroglucose

Up4-[1]3'-deoxy-3'-fluoroglucose

Cat. No.: B1193121
M. Wt: 727.3 g/mol
InChI Key: SMNRFWMNPDABKZ-WVALLCKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

MRS2927 undergoes various chemical reactions typical of organic compounds. These reactions include:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H26FNO22P4

Molecular Weight

727.3 g/mol

IUPAC Name

[[(2R,3S,4R,5S)-5-(2,6-dioxo-3H-pyridin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4S,5R,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H26FNO22P4/c17-9-10(21)6(3-19)36-16(12(9)23)37-42(28,29)39-44(32,33)40-43(30,31)38-41(26,27)34-4-7-11(22)13(24)14(35-7)5-1-2-8(20)18-15(5)25/h1-2,5-7,9-14,16,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,18,20,25)/t5?,6-,7-,9+,10-,11-,12-,13-,14+,16-/m1/s1

InChI Key

SMNRFWMNPDABKZ-WVALLCKVSA-N

SMILES

OC[C@H]1O[C@H](OP(=O)(OP(=O)(OP(=O)(OP(=O)(OC[C@H]2O[C@H]([C@@H]([C@@H]2O)O)C2C=CC(=O)NC2=O)O)O)O)O)[C@@H]([C@H]([C@@H]1O)F)O

Isomeric SMILES

C1=CC(=O)NC(=O)C1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)F)O)O)O

Canonical SMILES

C1=CC(=O)NC(=O)C1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)F)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS2927;  MRS 2927;  MRS-2927.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Up4-[1]3'-deoxy-3'-fluoroglucose
Reactant of Route 2
Up4-[1]3'-deoxy-3'-fluoroglucose
Reactant of Route 3
Up4-[1]3'-deoxy-3'-fluoroglucose
Reactant of Route 4
Up4-[1]3'-deoxy-3'-fluoroglucose
Reactant of Route 5
Up4-[1]3'-deoxy-3'-fluoroglucose
Reactant of Route 6
Up4-[1]3'-deoxy-3'-fluoroglucose

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